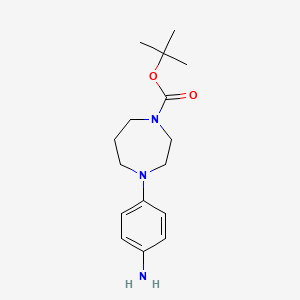
tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to a pyrrolidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the ester group.
Major Products Formed:
Substitution Products: Various substituted pyrrolidine derivatives.
Oxidation Products: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction Products: Reduced derivatives with functional groups such as alcohols.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: tert-Butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be employed in catalytic reactions to facilitate the formation of specific products.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agrochemicals: It may be utilized in the synthesis of agrochemical products such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate depends on its specific application
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Reactivity: Its functional groups can participate in chemical reactions that alter the structure and function of biomolecules.
Comparison with Similar Compounds
- tert-Butyl 3-(chloromethyl)-3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 3-(iodomethyl)-3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate
Comparison:
- Reactivity: The bromomethyl group in tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is more reactive in nucleophilic substitution reactions compared to the chloromethyl and iodomethyl analogs.
- Stability: The compound’s stability may vary depending on the nature of the halogen or functional group attached to the pyrrolidine ring.
- Applications: While all these compounds can be used as synthetic intermediates, their specific applications may differ based on their reactivity and stability.
Properties
CAS No. |
2000852-61-7 |
|---|---|
Molecular Formula |
C11H20BrNO3 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



